(2S)-1-(pyrazin-2-yl)propan-2-amine
Description
(2S)-1-(Pyrazin-2-yl)propan-2-amine is a chiral amine derivative featuring a pyrazine heterocycle. The compound’s stereochemistry at the C2 position (S-configuration) influences its biological interactions and physicochemical properties. Its molecular formula is C₇H₁₁N₃ (molecular weight: 137.19 g/mol). The trihydrochloride salt form (CAS 885275-33-2) enhances aqueous solubility due to ionic character, facilitating its use in pharmacological studies .
Pyrazine’s electron-deficient aromatic system enables π-π stacking and dipole-dipole interactions, making the compound a versatile scaffold for drug design. The amine group participates in hydrogen bonding, further stabilizing interactions with biological targets .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2S)-1-pyrazin-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1 |
InChI Key |
NUCGDQSFJGMQQA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CC1=NC=CN=C1)N |
Canonical SMILES |
CC(CC1=NC=CN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(pyrazin-2-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and (S)-2-aminopropanol.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(pyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine, tetrahydropyrazine, and substituted amine compounds.
Scientific Research Applications
(2S)-1-(pyrazin-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
The following table summarizes key structural and functional differences between (2S)-1-(pyrazin-2-yl)propan-2-amine and related compounds:
Key Comparative Insights
Structural Differences
- Pyrazine vs. Piperazine/Pyrimidine : The pyrazine ring in the target compound differs from piperazine () and pyrimidine () analogs in electronic properties. Pyrazine’s electron deficiency favors interactions with electron-rich biological targets, while piperazine’s basic nitrogen enhances solubility and metabolic stability .
- Chirality : The (2S) configuration in the target compound and (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine () underscores the role of stereochemistry in receptor binding specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
